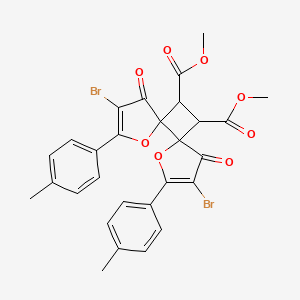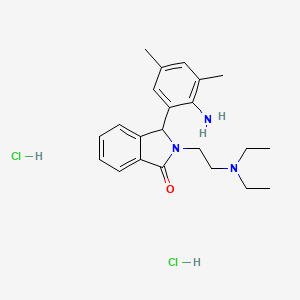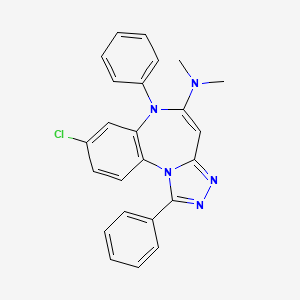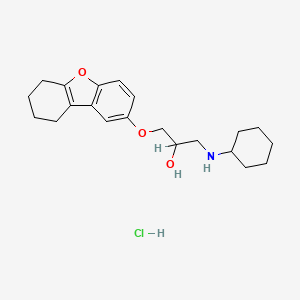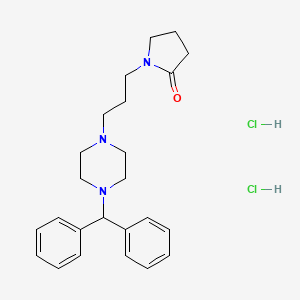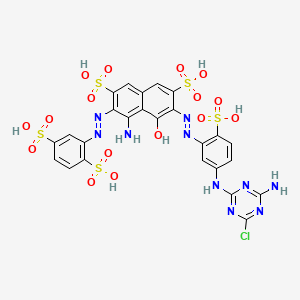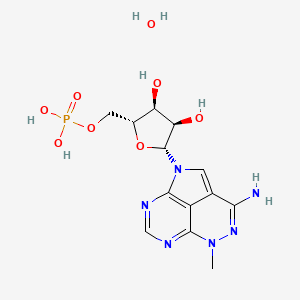
1-(2,5-Dimethoxy-4-bromophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxy-4-bromophenyl)piperazine is a compound belonging to the phenylpiperazine class. It is known for its interaction with serotonin receptors and has been studied for its potential psychoactive effects. This compound is structurally characterized by a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a piperazine ring .
Métodos De Preparación
The synthesis of 1-(2,5-Dimethoxy-4-bromophenyl)piperazine typically involves the reaction of 2,5-dimethoxyaniline with bromine to introduce the bromine atom at the 4-position. This is followed by the formation of the piperazine ring through a cyclization reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Análisis De Reacciones Químicas
1-(2,5-Dimethoxy-4-bromophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxy-4-bromophenyl)piperazine has been extensively studied for its scientific research applications:
Chemistry: It is used as a reference compound in the synthesis and evaluation of new phenylpiperazine derivatives.
Biology: The compound’s interaction with serotonin receptors makes it a valuable tool in studying neurotransmitter systems and their effects on behavior.
Medicine: Research has explored its potential therapeutic applications in treating psychiatric disorders due to its psychoactive properties.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethoxy-4-bromophenyl)piperazine involves its binding to serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the modulation of neurotransmitter release and subsequent effects on mood, perception, and cognition. The compound’s effects are mediated through the activation of specific signaling pathways within the brain .
Comparación Con Compuestos Similares
1-(2,5-Dimethoxy-4-bromophenyl)piperazine can be compared with other similar compounds such as:
1-(4-Bromophenyl)piperazine: Lacks the methoxy groups, resulting in different pharmacological properties.
1-(3-Chloro-4-fluorophenyl)piperazine: Contains different halogen substitutions, leading to variations in receptor binding affinity and activity.
1-(4-Methoxyphenyl)piperazine: The absence of the bromine atom and presence of a single methoxy group alters its interaction with serotonin receptors.
These comparisons highlight the unique structural features of this compound and their impact on its chemical and pharmacological properties.
Propiedades
Número CAS |
100939-87-5 |
|---|---|
Fórmula molecular |
C12H17BrN2O2 |
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
1-(4-bromo-2,5-dimethoxyphenyl)piperazine |
InChI |
InChI=1S/C12H17BrN2O2/c1-16-11-8-10(12(17-2)7-9(11)13)15-5-3-14-4-6-15/h7-8,14H,3-6H2,1-2H3 |
Clave InChI |
JLAQUWGWRNMYGA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1N2CCNCC2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


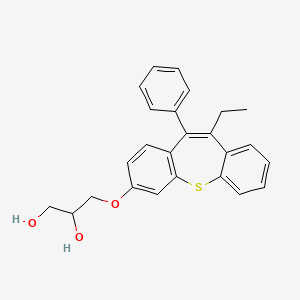
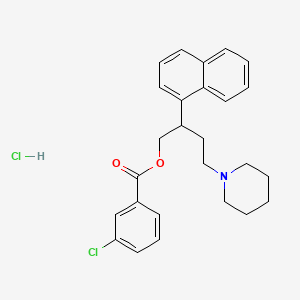
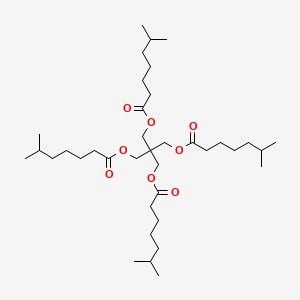

![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)
